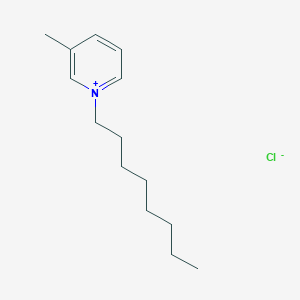

N-octyl-3-metylpyridinium chloride

Description

Evolution and Significance of Ionic Liquids in Modern Chemistry

Ionic liquids (ILs) are salts with melting points below 100°C, a characteristic that distinguishes them from traditional high-temperature molten salts. rsc.org Their history can be traced back to the mid-19th century, but significant interest and research have surged in recent decades. rsc.orgnih.gov The discovery of ethylammonium (B1618946) nitrate (B79036) in 1914, with a melting point of 12°C, marked an early milestone in the field. nih.govrsc.org

The evolution of ionic liquids has been driven by the quest for novel solvents with unique properties. Early research focused on chloroaluminates, which eventually led to the development of water and air-stable ionic liquids that are now central to green chemistry applications. rsc.org These "designer solvents" offer a range of desirable physical properties, including low volatility, non-flammability, high thermal stability, and the ability to dissolve a wide array of compounds. nih.govresearchgate.nettandfonline.com

The significance of ionic liquids in modern chemistry is vast and varied. They are utilized as:

Solvents and Catalysts: Their unique solvent properties can lead to enhanced reaction rates and selectivities in catalytic processes. longdom.org

Electrolytes: High ionic conductivity and a wide electrochemical stability window make them suitable for applications in batteries, supercapacitors, and other electrochemical devices. longdom.org

Advanced Materials: The tunability of their physical and chemical properties allows for their use in creating advanced materials with specific functions. acs.org

Biocatalysis: They can serve as media for enzymatic reactions, in some cases improving enzyme stability and activity. nih.govtubitak.gov.tr

Pharmaceuticals: Their ability to improve the solubility and stability of drug compounds is an area of active research. researchgate.netlongdom.org

The field of ionic liquids has expanded from a focus on their solvent properties to a more materials-based approach, where the ions are chosen to achieve specific physical, chemical, or even biological functions. acs.org This has led to a proliferation of research and applications, solidifying the importance of ionic liquids in contemporary chemical science.

Distinctive Characteristics of Pyridinium (B92312) Cations in Ionic Liquid Design

Pyridinium-based ionic liquids are a significant class of ILs, characterized by a cation derived from pyridine (B92270). The structure of the pyridinium cation, particularly the ability to modify the pyridine ring and the associated anion, allows for the fine-tuning of the resulting ionic liquid's properties. longdom.org

Key characteristics imparted by the pyridinium cation include:

Tunable Properties: The pyridine ring can be functionalized at various positions. For instance, adding alkyl chains to the nitrogen atom can influence the hydrophobicity, viscosity, and melting point of the ionic liquid. longdom.org The position of substituents, such as a methyl group, also impacts the material's properties. tandfonline.com

Thermal Stability: Pyridinium ionic liquids generally exhibit a high degree of thermal stability, making them suitable for high-temperature applications. longdom.org

Solvation Ability: They can dissolve a wide range of both polar and nonpolar substances due to the presence of both polar (the pyridinium ring) and nonpolar (alkyl substituents) regions within the cation. longdom.org

Electrochemical Stability: The pyridinium cation contributes to a wide electrochemical window, which is advantageous for electrochemical applications. longdom.org

Structural Similarity to Imidazolium (B1220033): The pyridinium cation is structurally similar to the widely studied imidazolium cation, offering an alternative with different electronic and steric properties. nih.gov The aromatic nature of the pyridinium ring can contribute to stabilizing interactions, for example, with enzymes in biocatalytic applications. nih.gov

The synthesis of pyridinium-based ionic liquids typically involves the quaternization of the pyridine ring with an appropriate alkyl halide, followed by an anion exchange if a different anion is desired. longdom.orgunl.pt This synthetic flexibility, combined with the inherent properties of the pyridinium cation, makes them a versatile platform for designing task-specific ionic liquids.

Positioning of N-octyl-3-methylpyridinium Chloride within Ionic Liquid Research Paradigms

N-octyl-3-methylpyridinium chloride ([C8MIm]Cl) is a specific example of a pyridinium-based ionic liquid. Its structure, featuring an eight-carbon alkyl chain and a methyl group on the pyridinium ring, places it within several key research areas in the field of ionic liquids.

The length of the alkyl chain is a critical design parameter in ionic liquids. An octyl chain, as in N-octyl-3-methylpyridinium chloride, is often used to impart a degree of hydrophobicity and to influence properties such as viscosity and melting point. Research has shown that alkyl chain lengths between six and eighteen carbons are often suitable for forming liquid crystals. tandfonline.com

The presence of the methyl group at the 3-position of the pyridine ring also influences the compound's properties. The position of such substituents can affect the mesomorphism (liquid crystalline behavior) and conductive behavior of the ionic liquid. tandfonline.com

Research on related compounds, such as 1-octyl-3-methylimidazolium chloride ([C8mim]Cl), has explored their effects on biological systems and their properties in mixtures. nih.govresearchgate.net For instance, [C8mim]Cl has been shown to affect the cell replication and membrane permeability of E. coli. nih.gov Studies on mixtures of [C8mim]Cl with other solvents have investigated their volumetric and transport properties. researchgate.net While these studies are on an imidazolium-based analogue, they highlight the research paradigms in which long-chain alkyl-substituted ionic liquids are investigated.

The synthesis of related compounds, such as 1-hexadecyl-3-methylpyridinium chloride, has been reported, demonstrating the general synthetic routes to this class of compounds. google.com N-octyl-3-methylpyridinium chloride itself is commercially available, indicating its use in various research and development applications. chemdad.comchemsrc.com

Fundamental Structural Features and Their Relevance to Research Inquiry

The fundamental structural features of N-octyl-3-methylpyridinium chloride are the pyridinium cation with its specific substituents and the chloride anion. Each of these features has significant relevance to its properties and potential applications, driving research inquiries.

Cation: N-octyl-3-methylpyridinium

Pyridinium Ring: The aromatic pyridinium core provides a rigid, planar structure with a delocalized positive charge. This influences its interactions with other molecules and its electrochemical stability. longdom.org

N-octyl Chain: This long alkyl chain introduces a nonpolar, hydrophobic character to the cation. This "tail" can lead to self-assembly and the formation of micelles or liquid crystalline phases. tandfonline.com The length of this chain is a key variable in tuning the physical properties like melting point, viscosity, and density.

3-methyl Group: The position of the methyl group on the pyridine ring can affect the symmetry of the cation, which in turn influences its packing in the solid state and its liquid crystalline behavior. tandfonline.com It can also sterically hinder certain interactions.

Anion: Chloride

Simplicity and High Charge Density: The chloride anion is a small, simple halide. Its small size and concentrated charge can lead to strong interactions with the cation, which can result in higher melting points compared to ionic liquids with larger, more charge-delocalized anions.

Reactivity and Synthetic Utility: Ionic liquids with halide anions are often used as precursors for the synthesis of other ionic liquids through anion exchange (metathesis) reactions. unl.pt

The combination of these features in N-octyl-3-methylpyridinium chloride makes it a subject of interest for investigating structure-property relationships in ionic liquids. Research on this and similar compounds often focuses on understanding how the interplay between the cation's structure and the nature of the anion dictates the macroscopic properties of the material, such as its phase behavior, solvency, and performance in specific applications.

Physicochemical Properties of N-octyl-3-methylpyridinium Chloride

| Property | Value |

| CAS Number | 864461-36-9 |

| Molecular Formula | C14H24ClN |

| Molecular Weight | 241.80 g/mol |

| Data sourced from Chemdad and Chemsrc chemdad.comchemsrc.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-1-octylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPMADPTAYYER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC(=C1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339573 | |

| Record name | 3-Methyl-1-octylpyridinium chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864461-36-9 | |

| Record name | 3-Methyl-1-octylpyridinium chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Rigorous Structural Characterization

Synthetic Pathways for N-octyl-3-methylpyridinium Chloride

The creation of N-octyl-3-methylpyridinium chloride predominantly involves direct quaternization, a common method for synthesizing pyridinium-based ionic liquids. researchgate.net Anion metathesis offers a subsequent pathway to introduce different anions, thereby tuning the compound's properties.

Direct Quaternization Reactions of Pyridine (B92270) Derivatives

The most common and direct method for synthesizing N-octyl-3-methylpyridinium chloride is through the quaternization of 3-methylpyridine (B133936). This reaction involves a nucleophilic substitution where the nitrogen atom of the 3-methylpyridine ring attacks the electrophilic carbon of an octyl halide, typically 1-chlorooctane (B87089). The reaction is a standard S_N2 type mechanism, leading to the formation of the desired N-octyl-3-methylpyridinium cation with a chloride anion.

The general reaction is as follows: 3-Methylpyridine + 1-Chlorooctane → N-octyl-3-methylpyridinium chloride

This synthesis is often carried out under controlled temperature conditions to promote the reaction and maximize the yield of the final product.

Anion Metathesis Procedures for Targeted Anionic Counterparts

While direct quaternization yields N-octyl-3-methylpyridinium chloride, anion metathesis (or anion exchange) is a versatile subsequent step to produce N-octyl-3-methylpyridinium salts with different anions. researchgate.net This process is crucial for tailoring the physicochemical properties of the ionic liquid, such as its viscosity, melting point, and solubility.

The procedure typically involves reacting the N-octyl-3-methylpyridinium chloride with a salt containing the desired anion (e.g., a metal salt or an acid). The driving force for the reaction is often the precipitation of an insoluble salt (like a metal chloride) or the formation of a volatile acid, which can be removed from the reaction mixture. For instance, reacting N-octyl-3-methylpyridinium chloride with a salt like silver tetrafluoroborate (B81430) would yield N-octyl-3-methylpyridinium tetrafluoroborate and a precipitate of silver chloride.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of N-octyl-3-methylpyridinium chloride. Key factors that are often adjusted include:

Temperature: The reaction between 3-methylpyridine and 1-chlorooctane is typically conducted at elevated temperatures, often between 80-90°C, to increase the reaction rate. google.com

Reaction Time: Sufficient reaction time, which can range from several hours to a full day, is necessary to ensure the completion of the quaternization. google.com

Solvent: The choice of solvent can influence the reaction rate and ease of product isolation. While some syntheses are performed neat (without a solvent), others may utilize an industrial alcohol or other suitable solvents. google.com

Stoichiometry of Reactants: The molar ratio of the reactants, 3-methylpyridine and 1-chlorooctane, is carefully controlled to ensure complete conversion of the limiting reagent. google.com

Catalyst: In some cases, a basic catalyst may be employed to facilitate the reaction. google.com

Post-reaction, purification steps such as washing with a non-polar solvent like diethyl ether are employed to remove any unreacted starting materials and by-products. The final product is often dried under vacuum to remove any residual solvent.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Purity Assessment

A suite of advanced spectroscopic and analytical methods is employed to unequivocally confirm the molecular structure and assess the purity of the synthesized N-octyl-3-methylpyridinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques including COSY, NOESY, HETCOR) for Molecular Connectivity and Conformation.researchgate.netrsc.orgwikipedia.orgrsc.orgslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-octyl-3-methylpyridinium chloride. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the molecular framework. wikipedia.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their immediate chemical environment. For N-octyl-3-methylpyridinium chloride, characteristic signals are observed for the protons on the pyridinium (B92312) ring, the methyl group attached to the ring, and the various methylene (B1212753) groups and the terminal methyl group of the octyl chain. publish.csiro.au The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals correspond to the carbons of the pyridinium ring, the methyl group on the ring, and the carbons of the octyl chain. rsc.org

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. wikipedia.orgyoutube.com It helps to trace the connectivity of the proton network within the octyl chain and the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. wikipedia.orgslideshare.netyoutube.com

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. wikipedia.orgslideshare.netscribd.com

Table 1: Representative NMR Data for N-octyl-3-methylpyridinium Cation

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinium Ring Protons | ~7.5 - 9.0 | ~120 - 150 |

| Pyridinium Ring C-CH₃ | ~2.5 | ~18 - 22 |

| N-CH₂ (octyl) | ~4.4 | ~60 - 65 |

| (CH₂)₆ (octyl) | ~1.2 - 2.0 | ~22 - 32 |

| CH₃ (octyl) | ~0.8 - 0.9 | ~13 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Intermolecular Interactions.niscpr.res.innih.gov

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in N-octyl-3-methylpyridinium chloride and the nature of intermolecular interactions. researchgate.netnih.gov

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. For N-octyl-3-methylpyridinium chloride, key vibrational modes include:

C-H stretching vibrations of the alkyl chain and the aromatic ring.

C=C and C=N stretching vibrations within the pyridinium ring.

C-N stretching vibrations.

Bending vibrations of the various C-H bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Key Vibrational Modes for N-octyl-3-methylpyridinium Chloride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H stretching (aliphatic) | 2850 - 3000 | FTIR, Raman |

| C=C and C=N stretching | 1400 - 1650 | FTIR, Raman |

| C-H bending | 1350 - 1480 | FTIR, Raman |

| Ring vibrations | 1000 - 1300 | FTIR, Raman |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to validate the stoichiometric integrity of N-octyl-3-methylpyridinium chloride, ensuring it has been formed correctly without unexpected side products or significant contamination. The experimental results for the synthesized compound are compared against the theoretical values calculated from its molecular formula, C₁₄H₂₄ClN. nih.gov A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct atomic composition.

Below is a table comparing the theoretical elemental composition of N-octyl-3-methylpyridinium chloride with typical acceptable experimental values.

| Element | Theoretical Mass % (C₁₄H₂₄ClN) | Typical Experimental Result (Acceptable Range) |

| Carbon (C) | 69.54% | 69.54% ± 0.4% |

| Hydrogen (H) | 10.00% | 10.00% ± 0.4% |

| Nitrogen (N) | 5.79% | 5.79% ± 0.4% |

| Chlorine (Cl) | 14.66% | (Not always measured directly) |

Note: The data in this table is theoretical and representative. The acceptable range for experimental results is a general standard for confirmation of a compound's structure.

Advanced Chromatographic and Mass Spectrometric Techniques for Purity and Trace Impurity Analysis

To ensure the high purity of N-octyl-3-methylpyridinium chloride and to identify any trace impurities, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. acs.org

High-Performance Liquid Chromatography (HPLC) is used to separate the target ionic liquid from non-ionic or other ionic impurities. A sample is passed through a column under high pressure, and different components elute at different times based on their affinity for the column's stationary phase. For ionic liquids, detectors such as a UV detector or an Evaporative Light Scattering Detector (ELSD) are often used. nih.gov This technique is highly effective for quantifying the purity of the bulk material and detecting non-volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly valuable for identifying trace impurities that may not be detectable by other methods. After separation by the LC column, the eluent is ionized (e.g., using Electrospray Ionization - ESI) and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion—in this case, the N-octyl-3-methylpyridinium cation ([C₈H₁₇NC₅H₅]⁺)—and can further fragment it to provide structural information (MS/MS), confirming its identity and helping to elucidate the structure of unknown impurities. researchgate.net

Common impurities that are screened for include unreacted starting materials (3-methylpyridine and 1-chlorooctane) and other halide ions (e.g., bromide or iodide) if different alkyl halides were used in related syntheses. acs.org Ion Chromatography (IC) is a specific technique that can be used to quantify the chloride anion concentration and detect other halide impurities. nih.gov

The following table outlines potential impurities and the analytical methods used for their detection in a sample of N-octyl-3-methylpyridinium chloride.

| Potential Impurity | Analytical Technique | Purpose |

| 3-Methylpyridine | HPLC, Gas Chromatography (GC) | Detection of unreacted starting material. |

| 1-Chlorooctane | HPLC, Gas Chromatography (GC) | Detection of unreacted starting material. |

| Other Halide Ions (e.g., Br⁻, I⁻) | Ion Chromatography (IC) | Ensures correct anionic composition. |

| Other Organic Compounds | HPLC, LC-MS/MS | General purity assessment and identification of unknown byproducts. |

Intermolecular Interactions, Solution Behavior, and Nanostructural Organization

Investigations into Ion-Pairing Mechanisms and Hydrogen Bonding Networks

The interaction between the N-octyl-3-methylpyridinium cation and the chloride anion is a primary determinant of the compound's physical and chemical properties. In the solid state and in non-polar environments, these ions are held together by strong electrostatic forces, forming tight ion pairs. The formation of these pairs is driven by the attraction between the positively charged pyridinium (B92312) ring and the negatively charged chloride anion.

Hydrogen bonding also plays a crucial role in the intermolecular structure. The hydrogen atoms on the pyridinium ring, particularly those closest to the nitrogen atom, are acidic and can form hydrogen bonds with the chloride anion. Molecular dynamics simulations on similar imidazolium-based ionic liquids with chloride anions have shown that the anion can form hydrogen bonds with multiple hydrogen atoms on the cation, leading to a complex and interconnected network. This hydrogen bonding network significantly influences the melting point and viscosity of the ionic liquid. In the case of N-octyl-3-methylpyridinium chloride, the chloride anion can interact with the hydrogen atoms of the pyridinium ring and potentially with the methylene (B1212753) hydrogens of the octyl chain, although the latter interaction is weaker. The presence of water or other protic solvents can disrupt this cation-anion hydrogen bonding network by competing for interactions with the chloride anion.

Solute-Solvent Interactions in Diverse Chemical Environments

The interactions between N-octyl-3-methylpyridinium chloride and solvent molecules are highly dependent on the nature of the solvent. In polar protic solvents like water, the dominant interactions are hydrogen bonding between the solvent and the chloride anion, and dipole-dipole interactions with the pyridinium cation. The hydrophobic octyl chain, however, dislikes the polar environment, leading to the hydrophobic effect which is a major driving force for aggregation.

In polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide, the primary interactions are strong dipole-dipole forces between the solvent and the charged components of the ionic liquid. The lack of strong hydrogen bond donation from the solvent means that the cation-anion interaction is less screened compared to in protic solvents.

In non-polar solvents, the solubility of N-octyl-3-methylpyridinium chloride is generally low due to the unfavorable energetics of solvating the charged ions. However, the non-polar octyl chain can have favorable van der Waals interactions with the solvent molecules.

The study of solute-solvent interactions can be effectively carried out using solvatochromic probes. These are dye molecules whose light absorption spectrum changes with the polarity of the solvent. By observing the spectral shifts of these probes in solutions of N-octyl-3-methylpyridinium chloride, detailed information about the microscopic environment and the local polarity can be obtained. sciforum.netnih.gov This technique can reveal how the ionic liquid structures the surrounding solvent molecules and how this structuring is affected by concentration and temperature.

Aggregation Phenomena and Micellization in Aqueous and Non-Aqueous Systems

A key feature of N-octyl-3-methylpyridinium chloride is its amphiphilic nature, arising from the combination of a polar pyridinium headgroup and a non-polar octyl tail. This dual character drives its self-assembly into organized structures, most notably micelles, in both aqueous and some non-aqueous solutions. nih.gov

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), the individual ions aggregate to form micelles. In these structures, the hydrophobic octyl tails cluster together in the core to minimize their contact with water, while the charged pyridinium headgroups form a shell at the micelle-water interface, interacting with the polar solvent and the chloride counter-ions. The formation of micelles leads to sharp changes in various physical properties of the solution, such as surface tension, conductivity, and light scattering, which are used to determine the CMC. For ionic surfactants, the CMC generally decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions. nih.gov

The table below presents the critical micelle concentration (CMC) for N-octyl-3-methylpyridinium chloride and related alkylpyridinium halides in aqueous solution at 25 °C, illustrating the effect of the alkyl chain length on micellization.

| Compound | Alkyl Chain Length | CMC (mmol/L) |

| N-octyl-3-methylpyridinium chloride | 8 | Value not explicitly found, but expected to be similar to N-octylpyridinium chloride |

| N-octylpyridinium chloride | 8 | 131 |

| N-decylpyridinium chloride | 10 | 33 |

| N-dodecylpyridinium chloride | 12 | 8.5 |

| N-tetradecylpyridinium chloride | 14 | 2.2 |

| N-hexadecylpyridinium chloride | 16 | 0.58 |

| Data for alkylpyridinium chlorides are compiled from various sources for comparison. |

Micellization of N-octyl-3-methylpyridinium chloride can also occur in certain non-aqueous solvents, particularly polar organic solvents like ethylene (B1197577) glycol and formamide. acs.orgsemanticscholar.org The driving force in these systems is the solvophobic effect, which is analogous to the hydrophobic effect in water. The solvent molecules have strong cohesive interactions (e.g., hydrogen bonding), and the surfactant aggregates to minimize the disruption of these interactions. The CMC values in non-aqueous solvents are generally higher than in water, reflecting the weaker solvophobic effect. bioline.org.br

Hierarchical Structural Organization and Dynamics in Condensed Phases

In the pure liquid state and at high concentrations in solution, N-octyl-3-methylpyridinium chloride can form more complex, hierarchically organized structures beyond simple spherical micelles. These can include elongated or rod-like micelles, and in some cases, liquid crystalline phases. The formation of these structures is a result of the intricate balance of electrostatic, hydrophobic, and van der Waals interactions.

Neutron diffraction is a powerful technique for probing the structure of these condensed phases. By measuring how neutrons are scattered by the sample, detailed information about the arrangement of atoms and molecules can be obtained. For ionic liquids, isotopic substitution (e.g., replacing hydrogen with deuterium) can be used to highlight specific parts of the structure, such as the cation-cation or cation-anion correlations. Such studies on similar ionic liquids have revealed details about the local packing and the nature of the hydrogen-bonding network. researchgate.net

Quasielastic neutron scattering (QENS) is used to study the dynamics of the system on a molecular level. nih.govrsc.org QENS can provide information about diffusive motions of the ions and the rotational dynamics of the cation and its alkyl chain. nih.gov For N-octyl-3-methylpyridinium chloride, QENS could be used to characterize the mobility of the entire ion, the tumbling of the pyridinium ring, and the conformational changes of the octyl tail. These dynamic processes are crucial for understanding the transport properties of the ionic liquid, such as its viscosity and conductivity.

Influence of Temperature and Pressure on Supramolecular Assembly

The self-assembly of N-octyl-3-methylpyridinium chloride is sensitive to changes in temperature and pressure, as these variables affect the underlying intermolecular interactions.

Influence of Temperature: For ionic surfactants like N-octyl-3-methylpyridinium chloride in aqueous solution, the relationship between temperature and the CMC is typically not linear. Often, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. semanticscholar.orgscialert.net This U-shaped behavior is a result of two competing effects. At lower temperatures, increasing the temperature enhances the hydrophobic effect by disrupting the structure of water, which favors micellization and lowers the CMC. At higher temperatures, the increased thermal motion of the surfactant molecules and the disruption of the organized micellar structure become dominant, leading to a higher CMC. scispace.com The temperature at which the minimum CMC occurs depends on the specific surfactant.

Influence of Pressure: An increase in pressure generally influences the structure and dynamics of condensed matter. For micellar systems, pressure can affect the CMC and the size and shape of the aggregates. The effect of pressure on the CMC is complex and depends on the specific surfactant and solvent system. In some cases, an increase in pressure can favor the dissolution of the hydrophobic tail into the solvent, leading to an increase in the CMC. researchgate.net High-pressure studies on ionic liquids have shown that pressure can induce structural reorganizations and phase transitions. nih.gov For N-octyl-3-methylpyridinium chloride, increasing pressure would be expected to alter the packing of the ions and the conformation of the octyl chains, which in turn would influence the characteristics of the self-assembled structures. acs.org

Computational and Theoretical Investigations of N Octyl 3 Methylpyridinium Chloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of ion pairs. These calculations provide a detailed picture of how the electronic structure of the N-octyl-3-methylpyridinium cation is influenced by the chloride anion and how this interaction dictates the compound's stability and reactivity.

Detailed research findings from DFT studies on similar short-chain N-alkyl-pyridinium halides reveal significant insights. For instance, calculations on 1-alkylpyridinium ([CnPY]+) halides show that the anion's position relative to the cation is crucial. bohrium.com In the most stable configurations of related pyridinium (B92312) chlorides and bromides, the halide anion is typically located in the plane of the pyridinium ring, interacting with the ring's hydrogen atoms. bohrium.com This interaction involves a degree of charge transfer from the anion to the cation. asianpubs.org Natural Bond Orbital (NBO) analysis can quantify this charge transfer and the nature of the hydrogen bonds between the cation and anion. bohrium.comresearchgate.net

The stability of the ion pair can be assessed by calculating the interaction energy and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally indicates greater kinetic stability. researchgate.net Studies on various pyridinium-based ILs demonstrate that these electronic properties can be fine-tuned by altering the anion or the cation's alkyl substituents. bohrium.comresearchgate.net For N-octyl-3-methylpyridinium chloride, DFT would be used to optimize the geometry of the ion pair, predict its vibrational frequencies, and calculate key reactivity descriptors.

Table 1: Predicted Electronic Properties of Pyridinium-Based Ionic Liquids from DFT Calculations (Note: Data is based on studies of similar pyridinium compounds as direct data for N-octyl-3-methylpyridinium chloride is not available in the cited literature.)

| Property | Compound Studied | Finding | Reference |

|---|---|---|---|

| Ion Pair Geometry | 1-ethylpyridinium [EP]+, 1-propylpyridinium [PP]+ with Cl- | The chloride anion prefers to be in the plane of the pyridinium ring, forming hydrogen bonds. | bohrium.com |

| Interaction Energy | 4-methylpyridinium-based ILs | Strong interaction energies are observed, with thermodynamics indicating stability of the ion pair. | researchgate.net |

| HOMO-LUMO Gap | 1-propylpyridinium chloride [PP][Cl] | The energy gap is a key indicator of the compound's stability and reactivity. | bohrium.com |

| Charge Distribution | N-ethyl pyridinium bromide [EPy]Br | NBO analysis shows charge transfer from the bromide anion to the pyridinium cation. | asianpubs.org |

Molecular Dynamics (MD) Simulations for Transport Phenomena and Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a window into the dynamic behavior and transport properties of N-octyl-3-methylpyridinium chloride in the liquid state. These simulations are crucial for predicting properties like viscosity, diffusion coefficients, and ionic conductivity, which are essential for practical applications. nih.govnih.gov

For pyridinium-based ILs, MD simulations have shown that increasing the length of the alkyl chain, such as the octyl group in N-octyl-3-methylpyridinium, significantly impacts dynamic properties. Longer alkyl chains tend to increase viscosity and decrease ion self-diffusion coefficients due to stronger van der Waals interactions and increased mass. acs.org A combined experimental and MD study on 1-n-octyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide ([ompy][Tf2N]) revealed evidence of glassy dynamics, which can make accurate prediction of self-diffusivities challenging over typical simulation timescales. acs.org

Table 2: Transport Properties of Long-Chain Pyridinium ILs from MD Simulations and Experiments (Note: Data is from closely related compounds to infer the expected behavior of N-octyl-3-methylpyridinium chloride.)

| Property | Compound Studied | Temperature (K) | Value | Method | Reference |

|---|---|---|---|---|---|

| Cation Self-Diffusivity | [ompy][Tf2N] | 298 | 0.4 x 10-11 m²/s | Experiment (PFG-NMR) | acs.org |

| Anion Self-Diffusivity | [ompy][Tf2N] | 298 | 0.3 x 10-11 m²/s | Experiment (PFG-NMR) | acs.org |

| Viscosity | Butylpyridinium Chloride | 353 | ~150 mPa·s | Simulation (MD) | arxiv.org |

| Ionic Conductivity | Butylpyridinium Chloride | 353 | ~0.5 S/m | Simulation (MD) | arxiv.org |

Development and Validation of Force Fields for Accurate Simulation

The accuracy of MD simulations is critically dependent on the quality of the force field (FF), which is a set of parameters and equations describing the potential energy of the system. nih.gov For ionic liquids, developing reliable force fields is a significant challenge due to the complex interplay of electrostatic, van der Waals, and polarization forces. acs.orguchicago.edu

Several force fields have been developed and optimized for pyridinium-based ILs, with the OPLS-AA (Optimized Potentials for Liquid Simulations) being a prominent example. acs.orgnih.govresearchgate.netacs.orgnih.gov The development process involves fitting FF parameters to high-level quantum chemical calculations for isolated ions or ion pairs to accurately represent geometries, interaction energies, and charge distributions. researchgate.netresearchgate.net These parameters are then validated by comparing the results of condensed-phase simulations with experimental data, such as liquid density, heat of vaporization, and transport properties. nih.govnih.gov

For instance, a systematic procedure was introduced to refine FF parameters for several pyridinium ILs, including a chloride-based one, which successfully reproduced thermodynamic and transport properties. arxiv.orgacs.org These refined models often provide a significant improvement over general force fields. acs.org More advanced polarizable force fields, which explicitly account for electronic polarization, are also being developed to offer a more physically accurate description of the ionic interactions, though they come at a higher computational cost. acs.orguchicago.eduresearchgate.net

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are increasingly used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra, which serve as a bridge between theoretical models and experimental characterization. nih.gov DFT calculations can predict the 1H and 13C NMR chemical shifts of ionic liquids. aminer.org However, accurately modeling these spectra is challenging because the chemical shifts are highly sensitive to the local environment and the strong interactions between the cation and anion. rsc.org

Studies on 1-butyl-3-methylpyridinium (B1228570) halides have shown that a simple DFT approach based on a single ion pair can yield good agreement with experimental spectra, particularly when strong hydrogen bonds dominate the interaction, as is the case with the chloride anion. aminer.org To improve accuracy, strategies such as using a relative reference standard or modeling larger clusters of ions have been proposed, which help to cancel out systematic errors arising from the simplified models. nih.govrsc.org

Modeling of Interfacial Phenomena and Solvation Shells

The behavior of N-octyl-3-methylpyridinium chloride at interfaces—such as with a vacuum (liquid-vapor interface) or a solid electrode—is critical for applications like catalysis and electrochemical devices. MD simulations are the primary tool for investigating these interfacial phenomena. rsc.org

Simulations of the liquid-vapor interface of ionic liquids reveal a distinct structuring of ions at the surface. Typically, the cations orient themselves with their nonpolar alkyl chains pointing towards the vapor phase, creating a well-defined surface layer. rsc.orgacs.org This molecular arrangement governs macroscopic properties like surface tension. acs.orgnih.gov Theoretical models coupled with simulation data can predict interfacial tension and the electrostatic potential profile across the interface. aps.orgarxiv.org

Simulations also provide a detailed picture of the solvation shells around the individual ions. For N-octyl-3-methylpyridinium chloride, MD can be used to calculate radial distribution functions (RDFs), which describe the probability of finding an ion or atom at a certain distance from another. These RDFs reveal the structure of the solvation shell of the chloride anion around the pyridinium cation and vice versa, offering insights into the coordination numbers and the specific interaction sites, such as the hydrogen-bonding between the chloride anion and the acidic protons of the pyridinium ring. bohrium.comrsc.org

N Octyl 3 Methylpyridinium Chloride As a Functional Medium in Advanced Chemical Processes

Applications in Catalysis and Catalytic Reaction Media

The utility of N-octyl-3-methylpyridinium chloride extends to the realm of catalysis, where it can function as both a solvent and a co-catalyst, influencing reaction pathways and product distributions.

N-octyl-3-methylpyridinium chloride has been investigated as a medium for various organic reactions. In homogeneous catalysis, the ionic liquid can dissolve both the reactants and the catalyst, creating a uniform reaction phase. This can lead to enhanced reaction rates and selectivities compared to traditional solvents. For instance, palladium-catalyzed annulation reactions of N-methylpyridinium ylides with alkenes have been successfully carried out to produce indolizine (B1195054) derivatives. rsc.org

In heterogeneous catalysis, the ionic liquid can serve as a stationary phase for the catalyst, facilitating product separation and catalyst recycling. The non-volatile nature of ionic liquids like N-octyl-3-methylpyridinium chloride prevents their loss during product extraction, a common issue with traditional solvents.

The distinct solvent properties of N-octyl-3-methylpyridinium chloride can significantly impact reaction kinetics and selectivity. The polarity and viscosity of the ionic liquid can influence the transition state of a reaction, thereby altering its rate. Furthermore, the structured nature of the ionic liquid, with its polar and non-polar domains, can provide a unique microenvironment for reacting species, leading to different product selectivities compared to isotropic solvents.

For example, studies on other pyridinium-based ionic liquids have shown that the length of the alkyl chain on the cation and the nature of the anion can affect the aggregation behavior and intermolecular interactions within the ionic liquid, which in turn can influence the course of a reaction. researchgate.net

A significant advantage of using ionic liquids like N-octyl-3-methylpyridinium chloride is the potential for catalyst and solvent recycling. Several strategies have been developed to achieve this. One common method involves the extraction of the desired product with a less polar solvent, leaving the catalyst dissolved in the ionic liquid phase, which can then be reused in subsequent reaction cycles. google.com

Another approach involves the use of biphasic systems, where the reaction occurs in the ionic liquid phase, and the products are easily separated into a second, immiscible phase. The ability to recover and reuse both the catalyst and the ionic liquid medium is a key aspect of developing more sustainable and economically viable chemical processes. google.com

Role in Separation Science and Extraction Systems

The unique properties of N-octyl-3-methylpyridinium chloride also make it a valuable tool in separation science, particularly in liquid-liquid extraction and biomass processing.

N-octyl-3-methylpyridinium chloride and related pyridinium (B92312) ionic liquids have shown promise in the liquid-liquid extraction of various metal ions and organic compounds from aqueous solutions. escholarship.orgiosrjournals.orgresearchgate.net The efficiency of extraction is influenced by factors such as the hydrophobicity of the ionic liquid, the nature of the anion, and the pH of the aqueous phase.

For instance, studies have demonstrated that ionic liquids with octylpyridinium cations are effective in extracting mercury ions. escholarship.org The extraction process involves the formation of a complex between the metal ion and the ionic liquid, which then partitions into the ionic liquid phase. The selectivity of the extraction can be tuned by modifying the structure of the ionic liquid and the extraction conditions.

Table 1: Metal Ion Extraction Efficiency using Pyridinium-Based Ionic Liquids

| Metal Ion | Extractant System | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| Mercury (Hg²⁺) | 1-octyl-4-methylpyridinium tetrafluoroborate (B81430) | High | escholarship.org |

| Iron (Fe³⁺) | R₄NCy | ~100 | mdpi.com |

| Zinc (Zn²⁺) | R₄NCy | ~100 | mdpi.com |

| Copper (Cu²⁺) | R₄NCy | ~80 | mdpi.com |

| Cobalt (Co²⁺) | L35/Na₂SO₄/H₂O with SCN⁻ | Quantitative | researchgate.net |

| Cadmium (Cd²⁺) | L35/Na₂SO₄/H₂O with SCN⁻ | Quantitative | researchgate.net |

Note: This table presents a selection of data from the cited literature and is intended to be illustrative. R₄NCy represents a quaternary ammonium (B1175870) cyanide ionic liquid.

The extraction of organic compounds, such as lipids, can also be achieved using multiphase liquid extraction systems. nih.gov These systems can fractionate lipids based on their polarity, with neutral lipids partitioning into a less polar organic phase and more polar lipids remaining in a phase containing the ionic liquid. nih.gov

Lignocellulosic biomass, a complex composite of cellulose, hemicellulose, and lignin, is a valuable renewable resource for the production of biofuels and chemicals. researchgate.netnih.gov Ionic liquids, including pyridinium-based ones, have emerged as effective solvents for the dissolution and fractionation of lignocellulosic biomass. researchgate.netmdpi.com

The process typically involves dissolving the biomass in the ionic liquid, followed by the selective precipitation of the components by adding an anti-solvent. mdpi.comresearchgate.net For example, adding water can precipitate cellulose, while subsequent addition of an organic solvent can precipitate lignin. This fractionation allows for the separate processing of each component into value-added products. The efficiency of this process depends on the specific ionic liquid used and the operating conditions. mdpi.com The ability to reuse the ionic liquid after the fractionation process is a key factor in the economic viability of this technology. mdpi.com

Table 2: Lignocellulosic Biomass Components

| Component | Description | Reference |

|---|---|---|

| Cellulose | A linear polymer of glucose units. | mdpi.com |

| Hemicellulose | A branched polymer of various sugars. | nih.gov |

| Lignin | A complex aromatic polymer. | nih.gov |

Green Separation Technologies Utilizing N-octyl-3-methylpyridinium Chloride

The application of N-octyl-3-methylpyridinium chloride in green separation technologies is an emerging area of research, driven by the need for more sustainable and environmentally benign extraction and separation processes. Ionic liquids, in general, are considered potential replacements for traditional organic solvents due to their negligible volatility, which reduces air pollution and workplace exposure.

Although specific studies detailing the use of N-octyl-3-methylpyridinium chloride in large-scale separation processes are not extensively documented in the provided results, the broader class of pyridinium-based ionic liquids has shown promise in various separation applications. For instance, ionic liquids containing a nitrile functional group have demonstrated efficiency and selectivity in the extraction of metal ions like silver and palladium. researchgate.net This suggests that with appropriate functionalization, N-octyl-3-methylpyridinium chloride could be tailored for specific separation tasks. The "green" aspect of these technologies is further enhanced by the potential for recycling and reuse of the ionic liquid, minimizing waste generation.

Electrochemical Medium Applications and Fundamental Electrolyte Behavior

The electrochemical properties of N-octyl-3-methylpyridinium chloride make it a candidate for applications as an electrolyte in various electrochemical devices. Its behavior as a medium for ion transport and its stability under electrochemical stress are critical parameters for such applications.

The electrochemical stability window (ESW) is a crucial parameter for an electrolyte, defining the potential range within which it remains stable without undergoing decomposition. A wide ESW is desirable for high-voltage electrochemical applications. The ESW is typically determined using methods like linear sweep voltammetry (LSV) or cyclic voltammetry (CV). mdpi.com For aqueous electrolytes, the theoretical decomposition voltage of water is 1.23 V, but this can be extended. For example, a 5 M solution of LiNO3 exhibits an electrolytic window of 2.3 V. stanford.edu

While specific ESW data for pure N-octyl-3-methylpyridinium chloride is not available in the provided search results, studies on similar ionic liquids provide insights. For instance, some electrolytes have reported stability windows of up to 6 V. researchgate.net The stability of an electrolyte can be influenced by the choice of electrodes and the presence of additives. mdpi.com The use of inert working electrodes is crucial to prevent parasitic reactions that could interfere with the measurement of the electrolyte's intrinsic stability. mdpi.com

Table 1: Electrochemical Stability Window of Various Electrolytes

| Electrolyte System | Electrochemical Stability Window (V) | Measurement Conditions |

| 5 M LiNO₃ (aqueous) | 2.3 | Current density of 50 µA/cm² |

| General Electrolyte Example | 6 | Not specified |

Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a fundamental property for its performance in electrochemical devices. The conductivity of ionic liquids is influenced by factors such as the structure of the cation and anion, temperature, and viscosity. The temperature dependence of ionic conductivity in many ionic liquids, including pyridinium-based ones, often follows the Vogel–Fulcher–Tammann (VFT) equation, indicating a non-Arrhenius behavior. researchgate.net This behavior is typical for many glass-forming liquids. researchgate.net

Research on a series of pyridinium-based ionic liquids has shown that the ionic structure significantly influences transport properties. researchgate.net For instance, in a study of various 1-alkyl-3-methylimidazolium chloride ionic liquids in N,N-Dimethylformamide, it was observed that the limiting molar conductivity increases with temperature but decreases with the elongation of the alkyl chain. mdpi.com This suggests that the larger size of the octyl group in N-octyl-3-methylpyridinium chloride might lead to lower conductivity compared to analogues with shorter alkyl chains due to increased van der Waals interactions and higher viscosity. The charge transport in these systems occurs through the movement of the constituent ions.

The behavior of N-octyl-3-methylpyridinium chloride at electrode interfaces is critical for its application in electrochemical systems, particularly in the context of corrosion inhibition. As a cationic surfactant, it can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. mdpi.compreprints.org This adsorption process can block both anodic and cathodic reaction sites, thereby slowing down the corrosion rate. mdpi.com

Studies on similar pyridinium-based surfactants, such as N-(n-octyl)-3-methylpyridinium bromide, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic chloride media. mdpi.com The inhibition efficiency is influenced by the concentration of the inhibitor and the nature of the corrosive environment. The formation of a protective film on the metal surface has been verified through surface analysis techniques. researchgate.net The mechanism of inhibition is often a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net The presence of heteroatoms like nitrogen and the π-electrons in the pyridinium ring facilitate strong adsorption onto the metal surface. preprints.org

Table 2: Corrosion Inhibition Efficiency of a Pyridinium-Based Surfactant

| Inhibitor | Concentration | Corrosion Medium | Inhibition Efficiency (%) |

| N-(n-dodecyl)-3-methylpyridinium bromide | Optimal | 1 M HCl | 94.1 |

Note: This table presents data for a similar pyridinium-based ionic liquid to illustrate the potential effectiveness of N-octyl-3-methylpyridinium chloride as a corrosion inhibitor.

Applications in Materials Science and Polymer Chemistry

The unique solvent properties of ionic liquids like N-octyl-3-methylpyridinium chloride have opened up new possibilities in materials science and polymer chemistry.

Ionic liquids can serve as effective media for polymerization reactions, offering advantages over traditional organic solvents. psu.edu They can influence the polymerization process, affecting reaction rates, polymer molecular weights, and even the polymer's secondary structure. rsc.org For example, the solubility of the resulting polymer in the ionic liquid can significantly impact the number-average molecular weight. rsc.org

While the initial foray of ionic liquids into polymer research showed insolubility for some common polymers in certain ionic liquids, subsequent studies have demonstrated the ability of other ionic liquids to dissolve a wide range of polymers. iolitec.de The choice of both the cation and the anion of the ionic liquid plays a crucial role in determining its solvent power for a particular polymer. iolitec.de For instance, a study on the polymerization of 3-octylthiophene (B1296729) found that a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) improved the polymerization yield and duration compared to conventional solvents. mdpi.com

Furthermore, ionic liquids can act as templates for the synthesis of structured materials. Their ability to organize into specific arrangements can be used to direct the formation of porous materials or to influence the morphology of synthesized polymers. For example, ionic liquids have been used in the synthesis of mesoporous biopolymer composites, where they help create a stable porous structure. mdpi.com The use of ionic liquids in polymerization can also lead to materials with enhanced properties, such as in the creation of ion gels for 3D printing where the ionic liquid acts as both a solvent and a component of the final material. mdpi.com

Interactions with Polymeric Matrices and Nanomaterials

The functionalization of polymers and nanomaterials with ionic liquids is a significant area of materials science. This research often focuses on how the unique properties of ionic liquids—such as high thermal stability, low vapor pressure, and tunable solvency—can be imparted to a host matrix. These interactions can lead to the development of advanced materials with enhanced properties, for example, increased electrical conductivity in polymer composites. nih.gov

However, without specific research on N-octyl-3-methylpyridinium chloride, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on its specific interaction mechanisms, the properties of the resulting composites, or its performance in these applications. The behavior of an ionic liquid within a polymer or with a nanomaterial is highly dependent on its specific chemical structure, including the nature of both the cation and the anion. Therefore, direct extrapolation from other ionic liquids to N-octyl-3-methylpyridinium chloride would be speculative and would not meet the standards of a scientifically accurate report.

Further experimental research is required to elucidate the interactions of N-octyl-3-methylpyridinium chloride with various polymeric matrices and nanomaterials to determine its potential for creating novel functional materials.

Structure Property Relationships and Rational Design Principles

Impact of Alkyl Chain Length on Macroscopic and Microscopic Behavior

The length of the N-alkyl chain is a dominant factor in determining the properties of pyridinium-based ionic liquids. For the N-alkyl-3-methylpyridinium series, modifying the chain length from a short group to the octyl group and beyond has profound and predictable effects on both bulk (macroscopic) and molecular-level (microscopic) characteristics.

Macroscopic Behavior:

Melting Point and Viscosity: Generally, increasing the length of the alkyl chain on the pyridinium (B92312) cation influences the melting point and viscosity. longdom.org While shorter chains can lead to higher melting points due to efficient crystal packing, lengthening the chain often introduces more conformational flexibility, which can disrupt packing and lower the melting point. However, beyond a certain length, van der Waals forces between the chains become significant, leading to an increase in viscosity and sometimes the melting point. longdom.orgresearchgate.net

Hydrophobicity: The N-alkyl chain is the primary contributor to the nonpolar character of the cation. Consequently, as the chain length increases, the hydrophobicity of the ionic liquid increases, and its solubility in water decreases. longdom.orgescholarship.org For instance, pyridinium ILs with short alkyl chains are often miscible with water, whereas those with octyl or longer chains, like N-octylpyridinium salts, are typically immiscible. researchgate.net This increased hydrophobicity is a key factor in creating segregated polar and non-polar domains within the liquid structure. researchgate.net

Microscopic Behavior:

Molecular Aggregation: At a microscopic level, the elongation of the alkyl chain promotes nanostructural organization. The nonpolar alkyl tails tend to self-aggregate, forming nonpolar domains that are segregated from the polar network of the charged pyridinium rings and the anions. researchgate.netrsc.org This segregation becomes more pronounced with longer alkyl chains (like octyl and beyond). This "amphiphilic" nature, with distinct polar and nonpolar regions, is crucial for many of the solvent properties of these ILs.

Cation-Anion Interactions: While the primary hydrogen bonding interaction in pyridinium ILs occurs between the more acidic protons of the pyridinium ring and the anion, the alkyl chain can also participate in weaker interactions. rsc.org Vibrational spectroscopy studies have shown that variations in the alkyl chain length can cause shifts in the vibrational frequencies of the cation, indicating changes in the local molecular environment and interactions with the anion. researchgate.net However, some research suggests that the alkyl chain length does not significantly interfere with the strongest hydrogen bond between the cation and anion. rsc.org

Wettability and Surface Behavior: The length of the alkyl chain significantly impacts how the ionic liquid interacts with surfaces. Studies on related imidazolium-based ILs show that increasing the alkyl chain length enhances wettability on certain surfaces, like gold, by promoting better film adhesion through stronger van der Waals interactions. rsc.org

Table 1: Effect of Cation Alkyl Chain Length on Properties of 1-Alkyl-3-methylimidazolium Chloride (as an analogue for pyridinium behavior)

| Cation | Alkyl Chain Length | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 35°C) |

| 1-Ethyl-3-methylimidazolium | 2 | - | - | - |

| 1-Butyl-3-methylimidazolium | 4 | 73 | 1.08 | - |

| 1-Hexyl-3-methylimidazolium | 6 | - | 1.04 | - |

| 1-Octyl-3-methylimidazolium | 8 | 12 | 1.01 | 3690 |

Data compiled from various sources for illustrative purposes, primarily using imidazolium (B1220033) analogues due to data availability. researchgate.netchemicalbook.com

Role of Anionic Counterparts in Modulating Compound Functionality

The choice of the anion is as critical as the structure of the cation in defining the final properties of an ionic liquid. longdom.org For a given cation like N-octyl-3-methylpyridinium, exchanging the chloride (Cl⁻) anion for other counterparts such as bromide (Br⁻), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can dramatically alter the compound's functionality. researchgate.net

Thermal Stability and Melting Point: The nature of the anion significantly impacts thermal stability. longdom.org Generally, larger, more charge-delocalized anions like [NTf₂]⁻ lead to ionic liquids with greater thermal stability compared to those with simple halide anions. The size, shape, and symmetry of the anion also influence the melting point by affecting the lattice energy of the solid state. scilit.com Weaker cation-anion interactions, typical with larger anions, often result in lower melting points. nih.gov

Viscosity and Conductivity: Anion choice is a key determinant of transport properties. longdom.org ILs with smaller, more coordinating anions like halides tend to be more viscous and have lower ionic conductivity. This is attributed to stronger electrostatic interactions and hydrogen bonding between the cation and anion, which restricts ion mobility. nih.gov In contrast, larger, non-coordinating anions like [NTf₂]⁻ or [PF₆]⁻ result in less viscous, more conductive ILs because they interact more weakly with the cation. rsc.orgnih.gov

Solubility and Polarity: The anion plays a major role in determining the solubility of the ionic liquid in different solvents. Hydrophilic anions like chloride will render the IL more water-soluble, while hydrophobic anions like [NTf₂]⁻ will make it immiscible with water but soluble in nonpolar organic solvents. longdom.org The polarity of the ionic liquid is also heavily influenced by the anion's ability to act as a hydrogen bond acceptor. escholarship.org

Cation-Anion Interaction Strength: The functionality of the IL is modulated by the strength of the cation-anion interaction. Spectroscopic and computational studies show that different anions form hydrogen bonds of varying strengths with the pyridinium cation. researchgate.netnih.gov For example, a chloride anion is a strong hydrogen bond acceptor, leading to strong interactions. In contrast, the charge on a [BF₄]⁻ or [PF₆]⁻ anion is more distributed, leading to weaker, more diffuse interactions. researchgate.net This interaction strength directly affects properties like viscosity and thermal stability. longdom.org

Table 2: Influence of Anion on Properties of Pyridinium-Based Ionic Liquids

| Cation | Anion | Property Variation |

| N-Alkylpyridinium | Halides (Cl⁻, Br⁻) | Higher viscosity, lower thermal stability, often hydrophilic. longdom.org |

| N-Alkylpyridinium | Tetrafluoroborate (BF₄⁻) | Intermediate properties, can be water-sensitive. researchgate.net |

| N-Alkylpyridinium | Hexafluorophosphate (PF₆⁻) | Lower viscosity, higher thermal stability, hydrophobic. researchgate.netrsc.org |

| N-Alkylpyridinium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Low viscosity, high thermal stability, highly hydrophobic. researchgate.netrsc.org |

This table presents general trends observed for pyridinium-based ionic liquids.

Effects of Pyridinium Ring Substitution Patterns on Chemical Performance

The substitution pattern on the pyridinium ring itself provides another layer of tunability for the ionic liquid's properties. The presence, position, and electronic nature of substituents—such as the methyl group in N-octyl-3-methylpyridinium chloride—influence the electronic structure and steric environment of the cation, thereby affecting its chemical performance.

Electronic Effects: The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.orgnumberanalytics.com Substituents can either donate or withdraw electron density from the ring.

Electron-donating groups (like the methyl group) increase the electron density of the ring, which can enhance the basicity of the parent pyridine and influence its reactivity in certain catalytic applications. numberanalytics.com

Electron-withdrawing groups (like nitro or chloro groups) decrease the ring's electron density, making it more susceptible to nucleophilic attack but less reactive towards electrophiles. wikipedia.orgnih.gov

Positional Isomerism: The position of the substituent (e.g., at the 2-, 3-, or 4-position) is crucial. iaea.org

Positions 2 and 4 are electronically more deficient and are the primary sites for nucleophilic substitution reactions. wikipedia.orgnumberanalytics.com

Position 3 is the most electron-rich carbon and is the preferred site for electrophilic substitution. wikipedia.org

Therefore, a methyl group at the 3-position, as in N-octyl-3-methylpyridinium, has a distinct electronic influence compared to a methyl group at the 2- or 4-position. Studies on polysubstituted pyridinium ILs show that the position of alkyl chains significantly affects physical properties like density and viscosity. iaea.org

Steric Hindrance: Substituents near the nitrogen atom (at position 2 or 6) can create steric hindrance, which may impede the approach of the anion or other molecules. This can weaken cation-anion interactions, potentially lowering viscosity and affecting reaction rates if the pyridinium ring is involved in a catalytic process. iaea.org A substituent at the 3-position offers less steric hindrance to the nitrogen and the N-octyl chain compared to one at the 2-position.

Derivation of Design Principles for Tailored N-octyl-3-methylpyridinium Chloride Derivatives

Based on the structure-property relationships discussed, a set of rational design principles can be formulated for creating tailored N-octyl-3-methylpyridinium derivatives for specific applications.

Tuning Hydrophobicity and Viscosity:

To Increase Hydrophobicity and Lower Density: Lengthen the N-alkyl chain (e.g., from octyl to decyl or dodecyl). This is ideal for applications requiring phase separation from water, such as in extractions or as a hydrophobic support. longdom.orgresearchgate.net

To Decrease Viscosity and Increase Conductivity: Replace the chloride anion with a larger, non-coordinating, and charge-delocalized anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻). This is crucial for electrochemical applications like batteries or capacitors where high ion mobility is required. longdom.orgnih.gov

Modulating Thermal and Chemical Stability:

To Enhance Thermal Stability: Select large, chemically robust anions (e.g., [NTf₂]⁻) that exhibit weak interactions with the cation. longdom.org

To Control Reactivity: Modify the substitution on the pyridinium ring. Introducing electron-withdrawing groups can make the ring more stable against oxidation but more reactive to nucleophiles. Conversely, adding further electron-donating groups could enhance performance in specific catalytic cycles where the electron-rich nature of the ring is beneficial. wikipedia.orgnih.gov

Designing for Specific Solvent Properties:

For Amphiphilic Self-Assembly: Utilize a long alkyl chain (C8 or greater) to promote the formation of distinct polar and non-polar nanodomains. This is advantageous for dissolving both polar and nonpolar species or for use in microemulsions. researchgate.netconsensus.app

For High Polarity and Hydrogen Bonding Capability: Use a shorter alkyl chain in combination with a strongly hydrogen-bonding anion like a carboxylate or a simple halide. researchgate.net

By systematically applying these principles, researchers can move beyond trial-and-error synthesis and rationally engineer N-octyl-3-methylpyridinium derivatives with a precisely controlled suite of physical and chemical properties to meet the demands of advanced materials and chemical processes.

Emerging Research and Future Perspectives on N-octyl-3-methylpyridinium Chloride

N-octyl-3-methylpyridinium chloride, an ionic liquid (IL), is gaining attention for its potential in various scientific and industrial fields. This article explores the emerging research directions and future outlook for this compound, focusing on advancements in analytical techniques, its role in hybrid materials, novel catalytic applications, the use of predictive modeling for its design, and its contributions to sustainable chemistry.

Development of Advanced Analytical Methodologies for In Situ Characterization

The unique properties of ionic liquids like N-octyl-3-methylpyridinium chloride, such as their low vapor pressure, necessitate the development of specialized analytical techniques for their characterization. rsc.org Researchers are increasingly focusing on in-situ methods to understand the behavior of these compounds in real-time and under various conditions.

Advanced analytical methods that require minimal sample volume are proving to be highly impactful. nih.gov These techniques, when coupled with computational models, can help predict the properties of ionic liquids based on their chemical structures and the combination of their constituent ions. nih.gov The use of ILs in conjunction with analytical equipment that operates under vacuum conditions, such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS), has opened up new avenues for research. rsc.org These methods allow for the direct observation of chemical and electrochemical reactions at a micro or molecular scale. rsc.org

Spectroscopic techniques are also being adapted to study the solvation characteristics of ionic liquids. bohrium.com For instance, near-infrared spectrometry has been used to determine the enantiomeric compositions of pharmaceutical products using a chiral ionic liquid as both the solvent and the chiral selector. tandfonline.com

Q & A

Basic: What are the recommended synthesis protocols for N-octyl-3-methylpyridinium chloride?

Methodological Answer:

Synthesis typically involves quaternization of 3-methylpyridine with 1-chlorooctane under controlled conditions:

- Step 1: Mix 3-methylpyridine and 1-chlorooctane in a polar solvent (e.g., acetonitrile or DMF) at a 1:1.2 molar ratio .

- Step 2: Heat to 60–80°C under reflux for 24–48 hours in an inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 3: Precipitate the product by adding diethyl ether or acetone. Purify via recrystallization (ethanol/water) .

- Validation: Confirm structure via H NMR (pyridinium proton at δ 8.5–9.5 ppm) and mass spectrometry .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Chromatography: HPLC with a C18 column (mobile phase: 70% methanol/30% 0.1M ammonium acetate) to assess purity (>95%) .

- Spectroscopy:

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .

Basic: What are the critical stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under desiccation (silica gel) at 4°C. Avoid light exposure .

- Stability Tests:

- Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolysis susceptibility .

- Monitor chloride ion content via ion chromatography to detect decomposition .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (common for pyridinium salts). Focus on alkyl chain interactions with hydrophobic pockets .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers (relevant for membrane-targeting studies) .

- Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Solubility Testing:

- Data Reconciliation:

Advanced: What strategies optimize its use in catalytic or supramolecular systems?

Methodological Answer:

- Surface Modification: Graft onto silica nanoparticles via silanization for heterogeneous catalysis .

- Host-Guest Studies: Test inclusion complexes with β-cyclodextrin using isothermal titration calorimetry (ITC) to assess binding constants .

- Electrochemical Analysis: Cyclic voltammetry to evaluate redox activity (pyridinium reduction peaks at ~-1.2 V vs. Ag/AgCl) .

Advanced: How to design toxicity assays specific to its quaternary ammonium structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.